N-n-hexyl-2,5-dimethylaniline
Description
N-n-Hexyl-2,5-dimethylaniline is a tertiary aromatic amine characterized by a benzene ring substituted with two methyl groups at the 2- and 5-positions and an n-hexyl chain attached to the nitrogen atom. The compound’s core structure, 2,5-dimethylaniline (C₈H₁₁N, MW 121.18), is well-documented as a precursor in polymer coatings for corrosion inhibition .
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-hexyl-2,5-dimethylaniline |
InChI |
InChI=1S/C14H23N/c1-4-5-6-7-10-15-14-11-12(2)8-9-13(14)3/h8-9,11,15H,4-7,10H2,1-3H3 |
InChI Key |
OFKFTGZBQNLFCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The synthesis of N-n-hexyl-2,5-dimethylaniline can be achieved through the alkylation of 2,5-dimethylaniline with hexyl halides (e.g., hexyl bromide) in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene.
Reductive Amination: Another method involves the reductive amination of 2,5-dimethylbenzaldehyde with hexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to optimize yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-n-hexyl-2,5-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives. For example, nitration with nitric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfo, and other substituted derivatives.
Scientific Research Applications
Dye Production
One of the primary applications of N-n-hexyl-2,5-dimethylaniline is in the production of dyes, particularly azo dyes. These dyes are widely used in textiles, printing, and coloring industries due to their vibrant colors and stability.
Table 1: Azo Dyes Synthesized Using this compound
| Dye Name | Application Area | Color |
|---|---|---|
| Acid Red 2 | Textile dyeing | Red |
| Basic Green 4 | Paper and leather | Green |
| Basic Violet 1 | Textile dyeing | Violet |
Pharmaceutical Synthesis
This compound plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the production of beta-lactam antibiotics like penicillin and cephalosporins.
Case Study: Antibiotic Production
In a study focusing on the synthesis of penicillin, this compound was utilized as an acid scavenger. This application helped neutralize acidic by-products during the reaction process, leading to higher yields and purity of the final product .
Polymerization Processes
The compound is also employed in polymer chemistry as a catalyst or co-monomer in various polymerization processes. Its ability to participate in reactions with vinyl monomers allows for the creation of tailored polymers with specific properties.
Table 2: Polymerization Techniques Using this compound
| Polymerization Technique | Description |
|---|---|
| Solution Polymerization | Used to synthesize soluble polymers |
| Emulsification Polymerization | Creates emulsified polymer systems |
| Block Polymerization | Forms block copolymers with distinct segments |
Environmental Applications
Recent research has explored the potential of this compound in environmental remediation processes. Its reactivity can be harnessed to degrade pollutants or act as a stabilizer in waste treatment applications.
Case Study: Pollutant Degradation
In laboratory settings, this compound showed promising results in degrading specific organic pollutants under controlled conditions. This application highlights its potential role in environmental cleanup efforts .
Mechanism of Action
The mechanism of action of N-n-hexyl-2,5-dimethylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group. The hexyl and methyl groups influence its reactivity and interaction with other molecules. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-n-Hexyl-2,5-dimethylaniline with structurally related amines:
Key Observations :
- Substituent Position Effects : The 2,5-dimethyl configuration (in the base compound) offers distinct electronic and steric properties compared to 3,5-dimethyl isomers. For example, polymers derived from 2,5-dimethylaniline exhibit enhanced corrosion inhibition due to optimized π-conjugation and adsorption on metal surfaces .
- Alkyl Chain Impact: The n-hexyl group in this compound increases molecular weight and hydrophobicity compared to shorter or branched chains (e.g., tert-butyl in N-tert-Butyl-3,5-dimethylaniline). This may improve solubility in non-polar solvents or durability in polymer matrices .
Functional Group Modifications
- Schiff Base Formation : (E)-N-Benzylidene-3,5-dimethylaniline (a Schiff base derived from 3,5-dimethylaniline) participates in three-component reactions to generate cyclic carbamimidates, showcasing the versatility of dimethylaniline derivatives in organic synthesis .
- Halogenation : Brominated analogs like 4-bromo-3,5-dimethylaniline (90% yield) are pivotal intermediates for cross-coupling reactions, enabling access to complex aromatic systems .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-n-hexyl-2,5-dimethylaniline, and how can purity be ensured during purification?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive alkylation of 2,5-dimethylaniline with n-hexyl halides. For purification, silica gel chromatography (using petroleum ether:EtOAc gradients) is effective for isolating the compound as demonstrated in analogous syntheses of N-cyclopropyl-3,5-dimethylaniline . Purity can be validated via ¹H NMR (e.g., characteristic aromatic proton shifts at δ ~6.4–6.5 ppm and alkyl chain resonances) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : ¹H NMR and ¹³C NMR are essential for structural confirmation, particularly to resolve substituent effects on the aromatic ring and alkyl chain. High-resolution mass spectrometry (HRMS) provides molecular ion validation. Reverse-phase HPLC with UV detection (λ ~254 nm) can assess purity, as shown in studies of related dimethylaniline derivatives .
Q. How can researchers mitigate hazards during handling of this compound in laboratory settings?
- Methodological Answer : Adhere to NIH preclinical guidelines for hazardous amines: use fume hoods, wear nitrile gloves, and employ respiratory protection. Safety protocols for analogous compounds (e.g., N-ethyl-3,5-dimethylaniline hydrochloride) recommend P280/P305+P351+P338 precautions to avoid skin/eye contact and inhalation .
Advanced Research Questions
Q. What mechanisms underlie the genotoxic potential of N-substituted dimethylanilines, and how do structural modifications influence DNA adduct formation?
- Methodological Answer : Metabolic activation via N-acetoxy intermediates (e.g., N-acetoxy-3,5-dimethylaniline) generates electrophilic species that form covalent adducts with DNA bases, primarily at guanine residues. LC-MS/MS and ³²P-postlabeling assays are critical for adduct identification . Comparative studies show alkyl chain length (e.g., hexyl vs. ethyl) modulates reactivity by altering steric hindrance and lipophilicity .
Q. How do contradictory findings in dimethylaniline toxicity studies arise, and what experimental variables require tighter control?
- Methodological Answer : Discrepancies in genotoxicity data may stem from differences in metabolic activation systems (e.g., S9 liver fractions vs. recombinant enzymes) or adduct stability under varying pH conditions. Rigorous standardization of in vitro incubation times and NADPH cofactor concentrations is essential, as highlighted in adduct quantification studies .
Q. Can this compound be functionalized for environmental applications, such as heavy metal adsorption?
- Methodological Answer : Derivatives like N,N’-(octane-1,8-diyldiene)di(2-hydroxyl-3,5-dimethylaniline) demonstrate Co²⁺ binding via p–p transitions and electrostatic interactions. For N-n-hexyl analogs, pH optimization (e.g., pH 8 for Co²⁺) and silica-based immobilization could enhance adsorption capacity, as shown in nanomaterial studies .
Q. What electrochemical properties make poly(dimethylaniline) derivatives suitable for sensor development or corrosion inhibition?
- Methodological Answer : Conducting polymers (e.g., poly(2,5-dimethylaniline)) exhibit redox activity and π-conjugation, enabling acid vapor sensing via conductivity changes. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry are used to evaluate corrosion inhibition efficiency on metals, with alkyl chain length affecting film stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
